molecular formula C20H26N2O2 B1342266 (4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol CAS No. 937604-12-1

(4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol

Cat. No.: B1342266
CAS No.: 937604-12-1
M. Wt: 326.4 g/mol
InChI Key: QSWSENUTGPBKPN-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

(4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to exhibit good antibacterial activity by interacting with oxidoreductase enzymes . The nature of these interactions often involves hydrophobic interactions between the aromatic moieties of the ligand and the lipophilic residues of the binding site .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the growth of certain bacterial cells by disrupting their metabolic processes . Additionally, it can modulate gene expression by binding to specific DNA sequences or interacting with transcription factors.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound has been shown to form stable enzyme-inhibitor complexes with oxidoreductase enzymes, which are stabilized by hydrophobic interactions . This binding inhibits the enzyme’s activity, leading to a disruption in the bacterial cell’s metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions, but its efficacy may decrease over extended periods due to gradual degradation . Long-term exposure to the compound has been observed to cause sustained inhibition of bacterial growth, indicating its potential for prolonged antimicrobial activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits bacterial growth. At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney tissues. Threshold effects have been noted, where a specific dosage is required to achieve significant antimicrobial activity without causing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound is metabolized primarily in the liver, where it undergoes oxidation and conjugation reactions . These metabolic processes result in the formation of metabolites that are excreted from the body. The compound’s effects on metabolic flux and metabolite levels are significant, as it can alter the balance of metabolic pathways in bacterial cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells are influenced by its interactions with binding proteins that facilitate its transport across cellular membranes.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . Its localization within the cell can affect its efficacy in inhibiting bacterial growth and modulating cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol typically involves the reaction of 4-benzylpiperazine with 2-(4-hydroxyphenyl)ethanol under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

(4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

(4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (4-(2-(4-Benzylpiperazin-1-yl)ethoxy)phenyl)methanol include:

Uniqueness

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[4-[2-(4-benzylpiperazin-1-yl)ethoxy]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O2/c23-17-19-6-8-20(9-7-19)24-15-14-21-10-12-22(13-11-21)16-18-4-2-1-3-5-18/h1-9,23H,10-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWSENUTGPBKPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCOC2=CC=C(C=C2)CO)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594823
Record name {4-[2-(4-Benzylpiperazin-1-yl)ethoxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937604-12-1
Record name {4-[2-(4-Benzylpiperazin-1-yl)ethoxy]phenyl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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